molecular formula C6H6N2O B039772 2-(Pyrimidin-2-YL)acetaldehyde CAS No. 120455-86-9

2-(Pyrimidin-2-YL)acetaldehyde

Cat. No.: B039772
CAS No.: 120455-86-9
M. Wt: 122.12 g/mol
InChI Key: SZLRQSBIYPFIKJ-UHFFFAOYSA-N
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Description

2-(Pyrimidin-2-YL)acetaldehyde is an organic compound that features a pyrimidine ring attached to an acetaldehyde group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various heterocyclic compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Pyrimidin-2-YL)acetaldehyde typically involves the reaction of pyrimidine derivatives with aldehydes under controlled conditions. One common method is the condensation of pyrimidine-2-carbaldehyde with formaldehyde in the presence of a base, followed by reduction to yield the desired product .

Industrial Production Methods: Industrial production of this compound may involve catalytic processes to ensure high yield and purity. The use of metal catalysts, such as palladium or ruthenium, can facilitate the reaction under milder conditions and improve the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions: 2-(Pyrimidin-2-YL)acetaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-(Pyrimidin-2-YL)acetaldehyde has several applications in scientific research:

Comparison with Similar Compounds

  • 2-(Pyridin-2-YL)acetaldehyde
  • 2-(Pyrimidin-4-YL)acetaldehyde
  • 2-(Pyrimidin-5-YL)acetaldehyde

Comparison: 2-(Pyrimidin-2-YL)acetaldehyde is unique due to the position of the aldehyde group on the pyrimidine ring, which influences its reactivity and biological activity. Compared to 2-(Pyridin-2-YL)acetaldehyde, it has a different electronic structure, leading to distinct chemical and biological properties .

Properties

IUPAC Name

2-pyrimidin-2-ylacetaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O/c9-5-2-6-7-3-1-4-8-6/h1,3-5H,2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZLRQSBIYPFIKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1)CC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70619123
Record name (Pyrimidin-2-yl)acetaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70619123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

122.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

120455-86-9
Record name 2-Pyrimidineacetaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=120455-86-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (Pyrimidin-2-yl)acetaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70619123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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